2,5-dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

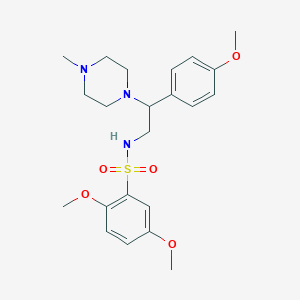

2,5-Dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A 2,5-dimethoxybenzenesulfonamide core, which contributes to its polar and hydrogen-bonding capabilities.

- An N-substituted ethyl group bearing two distinct moieties: a 4-methoxyphenyl group and a 4-methylpiperazine ring.

Its synthesis likely involves multi-step functionalization of the ethyl bridge, as seen in analogous sulfonamide syntheses (e.g., alkylation or nucleophilic substitution) .

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5S/c1-24-11-13-25(14-12-24)20(17-5-7-18(28-2)8-6-17)16-23-31(26,27)22-15-19(29-3)9-10-21(22)30-4/h5-10,15,20,23H,11-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHFLCOEIKGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has garnered interest for its biological activity, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dimethoxy groups

- Benzenesulfonamide moiety

- Piperazine ring

These functional groups contribute to its interaction with biological systems, influencing its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its effects on various cell lines and its potential therapeutic applications. Key areas of focus include:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuropharmacological Effects : The presence of the piperazine moiety suggests possible interactions with neurotransmitter systems, potentially influencing mood and cognition.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound show significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Compound A | NCI-H460 | 42.30 |

| Compound B | SF-268 | 12.50 |

These results suggest that the compound may be effective in inhibiting the proliferation of cancer cells, warranting further investigation into its mechanisms of action.

Neuropharmacological Effects

The piperazine structure is known for its role in modulating neurotransmitter receptors. Studies indicate that compounds with similar structures can act as agonists or antagonists at serotonin receptors, which may lead to anxiolytic or antidepressant effects.

Case Studies

A notable case study involved a patient who ingested a structurally related compound (25I-NBOMe), leading to significant physiological effects including tachycardia and agitation. This underscores the importance of understanding the biological activity and safety profile of compounds in this class.

Comparison with Similar Compounds

Key Findings :

- The furyl-tosyl derivative (MW 516.62 g/mol) demonstrates increased molecular weight and steric bulk due to the tosyl group, likely reducing membrane permeability compared to the target compound .

- The difluoro-pyrrole analogue (MW 410.47 g/mol) retains the 4-methylpiperazine but substitutes the methoxyphenyl with a pyrrole, altering electronic properties and hydrogen-bonding capacity .

Compounds with Piperazine Moieties

Key Findings :

- Piperazine-containing pyrido-pyrimidinones (e.g., from ) share the 4-methylpiperazine motif but lack the benzenesulfonamide core.

- Steric modifications (e.g., 3,5-dimethylpiperazine) in these analogues could enhance selectivity for specific receptors but reduce conformational flexibility compared to the target’s unmodified piperazine .

Substituted Ethyl Group Variations

Key Findings :

- Rip-B () shares a methoxyphenethyl group but replaces sulfonamide with a benzamide, limiting its sulfonamide-specific interactions (e.g., carbonic anhydrase inhibition) .

- Formoterol-related compounds () utilize similar 4-methoxyphenyl-ethyl motifs but in ethanolamine scaffolds, highlighting how core structure dictates therapeutic application (e.g., bronchodilation vs. sulfonamide-related effects) .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2,5-dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide?

Answer: A two-step approach is commonly employed:

Carbodiimide-mediated coupling : Use N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDCl) with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to activate the sulfonamide group for nucleophilic attack by the ethylamine intermediate .

Cyclization under acidic conditions : For piperazinyl group incorporation, reactions in dry ethanol saturated with HCl gas promote cyclization and improve yield .

Key validation : Monitor reaction progress via TLC and confirm purity using HPLC with a methanol-sodium acetate buffer (pH 4.6) mobile phase .

Q. How can researchers ensure accurate quantification of this compound in environmental matrices (e.g., wastewater)?

Answer:

- Sample preparation :

- Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .

- Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Extract 100 mL of filtered (GF/F, 0.7 μm) sample spiked with deuterated internal standards (e.g., triclosan-d3) .

- Quantification :

- Employ LC-MS/MS with a C18 column and gradient elution (methanol/water with 0.1% formic acid). Validate recovery rates (70–120%) using matrix-matched calibration .

Q. What analytical techniques are critical for confirming the structural integrity of this sulfonamide derivative?

Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., sulfonamide S=O···H-N motifs) .

- Spectroscopic characterization :

- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm) and piperazinyl protons (δ 2.3–3.1 ppm) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s solubility in polar aprotic solvents?

Answer:

- Iterative analysis : Use differential scanning calorimetry (DSC) to study polymorphic forms and solvent-mediated phase transitions .

- Cross-validation : Compare solubility in DMF, DMSO, and acetonitrile using HPLC-UV (λ = 254 nm) with a methanol-buffer mobile phase (65:35 v/v) .

- Statistical rigor : Apply ANOVA to assess batch-to-batch variability and control for temperature/humidity during experiments .

Q. What strategies optimize the coupling efficiency of the sulfonamide group with substituted ethylamine intermediates?

Answer:

- pH optimization : Conduct reactions at pH 4.6 (sodium acetate buffer) to stabilize the amine nucleophile while minimizing sulfonamide hydrolysis .

- Solvent selection : Use DMF for high dielectric constant, which enhances carbodiimide activation .

- Catalyst screening : Compare EDCl/HOBt with alternative reagents (e.g., DCC/DMAP) to improve yields (>80%) .

Q. How does the electronic environment of the 4-methylpiperazinyl group influence the compound’s receptor binding affinity?

Answer:

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with serotonin or dopamine receptors. Focus on piperazinyl N-methyl group’s steric effects and basicity .

- Structure-activity relationship (SAR) studies : Synthesize analogs with bulkier substituents (e.g., 4-ethylpiperazinyl) and compare IC50 values in radioligand binding assays .

- Electronic effects : Use Hammett constants (σ) to correlate piperazinyl substituent electronegativity with binding free energy (ΔG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.